3,3-Dichloroprop-2-ene-1-sulfonyl chloride

Description

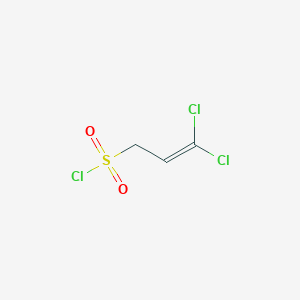

3,3-Dichloroprop-2-ene-1-sulfonyl chloride (CAS: 29671-75-8) is a chlorinated sulfonyl chloride derivative characterized by its reactive sulfonyl chloride (-SO₂Cl) group and two chlorine atoms positioned on the alkene moiety. Its molecular formula is C₃H₄Cl₂O₂S (as inferred from structural data in ), with a molecular weight of 187.03 g/mol. The compound features a conjugated system due to the double bond between C2 and C3, enhancing its electrophilic reactivity. It is primarily utilized as a versatile intermediate in organic synthesis, particularly in sulfonylation reactions and medicinal chemistry scaffold development.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dichloroprop-2-ene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O2S/c4-3(5)1-2-9(6,7)8/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQIDRLWFIMQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-75-8 | |

| Record name | 3,3-dichloroprop-2-ene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloroprop-2-ene-1-sulfonyl chloride typically involves the chlorination of propene derivatives followed by sulfonylation. One common method includes the reaction of 3,3-dichloropropene with sulfuryl chloride under controlled conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and the presence of catalysts are optimized to maximize yield and purity. The process often involves continuous monitoring and adjustment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloroprop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.

Oxidation and Reduction: The sulfonyl chloride group can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Solvents: Organic solvents like dichloromethane or chloroform are often employed to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions can produce various adducts depending on the nature of the adding reagent.

Scientific Research Applications

3,3-Dichloroprop-2-ene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dichloroprop-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Allyl Chloride (3-Chloro-1-propene)

Methallyl Chloride (3-Chloro-2-methyl-1-propene)

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl Chloride

- Chemical Name : 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl Chloride (CAS: 1803601-34-4)

- Molecular Formula : C₅H₉Cl₃O₂S

- Molecular Weight : 239.54 g/mol

- Structure : A branched sulfonyl chloride with two chloromethyl groups and a methyl substituent.

- Key Differences :

- Higher molecular weight and structural complexity due to branching.

- Enhanced steric effects reduce reactivity compared to linear analogs like 3,3-dichloropropene sulfonyl chloride.

Structural and Functional Group Analysis

Table 1: Comparative Data for Chlorinated Alkenes and Sulfonyl Chlorides

Biological Activity

3,3-Dichloroprop-2-ene-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered attention due to its diverse biological activities. This compound is utilized in various synthetic applications and exhibits notable effects on biological systems, particularly in medicinal chemistry and agricultural contexts.

- Molecular Formula : C₃HCl₂O₂S

- CAS Number : 10025-78-2

- SMILES Notation : ClC(=S)(=O)C(Cl)=C

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a reactive electrophile in chemical reactions, particularly in the synthesis of biologically active molecules. Its reactivity allows it to form covalent bonds with nucleophiles, influencing various biological processes.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonyl chlorides can inhibit bacterial growth by interfering with essential cellular functions.

| Compound | Microbial Target | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF7 | 15 | Caspase activation |

Case Studies

- Synthesis of Antiviral Agents : A study conducted by Zhang et al. (2020) demonstrated that derivatives of sulfonyl chlorides, including this compound, exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase activity.

- Herbicidal Applications : Research published in the Journal of Agricultural and Food Chemistry highlighted the use of sulfonyl chlorides as herbicides. The study found that these compounds effectively inhibited growth in various weed species through disruption of amino acid biosynthesis pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modification at different positions to enhance biological activity. Substituents on the aromatic ring or changes in the alkyl chain can significantly affect its potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-Dichloroprop-2-ene-1-sulfonyl chloride?

- Methodological Answer : A common approach involves chlorination of allylsulfonate precursors using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, sodium allylsulfonate reacts with POCl₃ under reflux (120°C, 4 hours), followed by hydrolysis and extraction with methylene chloride . Adjustments for introducing dichloro substituents may require additional chlorinating agents (e.g., Cl₂ gas) or stepwise functionalization.

Q. How should researchers purify this compound to ensure high yield and purity?

- Methodological Answer : Post-synthesis purification involves liquid-liquid extraction with methylene chloride to isolate the sulfonyl chloride layer. Sequential washing with 5% sodium bicarbonate (to neutralize residual acid) and water removes impurities. Solvent evaporation under reduced pressure yields the crude product, which can be further purified via fractional distillation or recrystallization in non-polar solvents .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., vinylic protons at δ 5.5–6.5 ppm) and carbon backbone.

- IR : Peaks at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 580–620 cm⁻¹ (S-Cl) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₃H₃Cl₃O₂S, [M+H]⁺ = 228.89) .

Advanced Research Questions

Q. How do the electron-withdrawing chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The dichloro groups enhance the electrophilicity of the sulfonyl chloride moiety. Reactivity with nucleophiles (e.g., amines, alcohols) can be quantified via kinetic studies under varying conditions (polar aprotic solvents, temperature). Computational tools (DFT, B3LYP/6-31G*) predict transition-state geometries and activation energies using the SMILES string

C(C=C(Cl)Cl)S(=O)(=O)Cl.

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts or IR peaks may arise from solvent effects or impurities. Cross-validate experimental data with computed spectra (e.g., using Gaussian or ORCA software) based on the InChIKey

QYQIDRLWFIMQPX-UHFFFAOYSA-N. For example, compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify outliers .

Q. What computational strategies are effective for modeling its stability and decomposition pathways?

- Methodological Answer : Molecular dynamics (MD) simulations at 298–373 K assess thermal stability. Use the InChI string

InChI=1S/C3H3Cl3O2S/c4-3(5)1-2-9(6,7)8/h1H,2H2to generate 3D structures for energy minimization. Predict decomposition products (e.g., SO₂, HCl) via bond dissociation energy (BDE) analysis of the S-Cl and C-Cl bonds .

Q. What experimental precautions are critical for handling this compound due to its hydrolytic sensitivity?

- Methodological Answer : Conduct reactions under anhydrous conditions (argon/nitrogen atmosphere) in dry solvents (e.g., CH₂Cl₂, THF). Monitor hydrolysis via in-situ FTIR or pH-sensitive probes. Store the compound at –20°C in amber vials with desiccants to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.